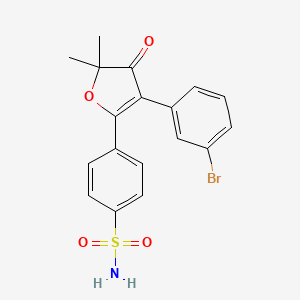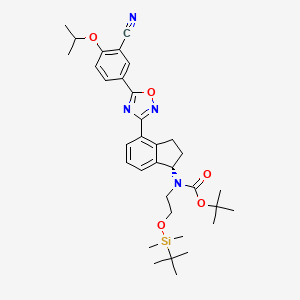
4-tert-Butyl-2',6'-difluoro-2,3'-bipyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-tert-Butyl-2’,6’-difluoro-2,3’-bipyridine is a bipyridine derivative characterized by the presence of a tert-butyl group and two fluorine atoms
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-Butyl-2’,6’-difluoro-2,3’-bipyridine typically involves the coupling of appropriately substituted pyridine derivatives. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a halogenated pyridine reacts with a boronic acid derivative under specific conditions .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process .
化学反应分析
Types of Reactions: 4-tert-Butyl-2’,6’-difluoro-2,3’-bipyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed:
Oxidation: Formation of bipyridine N-oxide derivatives.
Reduction: Formation of partially or fully reduced bipyridine derivatives.
Substitution: Formation of substituted bipyridine derivatives with various functional groups.
科学研究应用
4-tert-Butyl-2’,6’-difluoro-2,3’-bipyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: Investigated for its potential role in biological systems as a probe or inhibitor.
Medicine: Explored for its potential therapeutic applications, including as an anticancer or antimicrobial agent.
Industry: Utilized in the development of advanced materials, such as catalysts and sensors.
作用机制
The mechanism by which 4-tert-Butyl-2’,6’-difluoro-2,3’-bipyridine exerts its effects is primarily through its ability to coordinate with metal ions. This coordination can influence various molecular targets and pathways, including:
Molecular Targets: Metal ions such as iron, copper, and nickel.
Pathways Involved: Catalytic cycles in organic synthesis, electron transfer processes, and potential biological pathways.
相似化合物的比较
- 4,4’-Di-tert-butyl-2,2’-bipyridine
- 4,4’-Dimethyl-2,2’-bipyridine
- 4,4’-Dimethoxy-2,2’-bipyridine
Comparison: 4-tert-Butyl-2’,6’-difluoro-2,3’-bipyridine is unique due to the presence of both tert-butyl and fluorine substituents, which can significantly alter its chemical reactivity and coordination properties compared to its analogs. The fluorine atoms can enhance the compound’s electron-withdrawing capability, while the tert-butyl group can provide steric hindrance, influencing its overall behavior in chemical reactions and applications .
属性
分子式 |
C14H14F2N2 |
|---|---|
分子量 |
248.27 g/mol |
IUPAC 名称 |
3-(4-tert-butylpyridin-2-yl)-2,6-difluoropyridine |
InChI |
InChI=1S/C14H14F2N2/c1-14(2,3)9-6-7-17-11(8-9)10-4-5-12(15)18-13(10)16/h4-8H,1-3H3 |
InChI 键 |
BEHDTAWNZGEIFX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=NC=C1)C2=C(N=C(C=C2)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3,4-Thiadiazol-2-amine, 5-[(1,1-dimethylethyl)thio]-](/img/structure/B13973167.png)
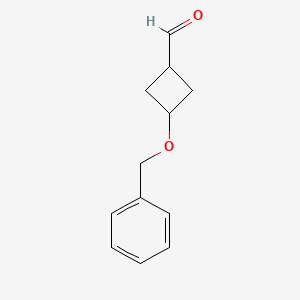
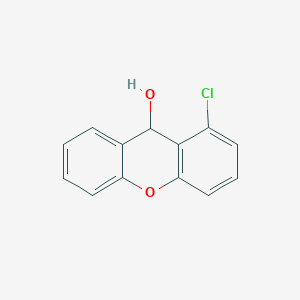


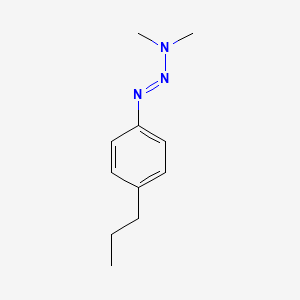


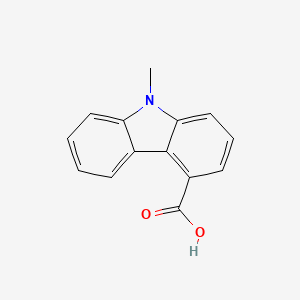

![6-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B13973239.png)
![3,9-Diazabicyclo[3.3.1]nonane-2,4-dione](/img/structure/B13973241.png)
